molecular formula C6H8BrN7 B13282621 5-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13282621
M. Wt: 258.08 g/mol
InChI Key: UJNNYLOLEIRBSL-UHFFFAOYSA-N
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Description

5-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both triazole and bromo functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis often involves optimizing reaction conditions to improve yield and reduce costs. This may include the use of alternative solvents, catalysts, and purification techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific combination of triazole and bromo functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the broader class of 1,2,4-triazoles, which are known for their potential therapeutic applications including anticancer, antimicrobial, and anti-inflammatory properties. This article will explore the biological activity of this specific compound based on recent research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C7H8BrN5\text{C}_7\text{H}_8\text{BrN}_5

This structure features a bromine atom and two triazole rings that contribute to its biological activity.

Biological Activity Overview

Anticancer Activity
Recent studies have indicated that compounds containing the 1,2,4-triazole core exhibit significant anticancer properties. For instance, derivatives of 3-amino-1,2,4-triazoles have shown efficacy against various cancer cell lines through mechanisms such as inhibition of tubulin polymerization and induction of apoptosis .

Antiangiogenic Properties
The antiangiogenic activity of triazole derivatives has also been highlighted in recent research. Compounds similar to this compound have demonstrated the ability to inhibit endothelial cell proliferation and migration, which are critical processes in tumor growth and metastasis .

Antimicrobial Activity
Triazoles are recognized for their antimicrobial properties. Studies have shown that certain triazole derivatives possess potent antibacterial and antifungal activities. The presence of the bromine substituent in this compound may enhance its interaction with microbial targets .

Study 1: Anticancer Efficacy

A study evaluated various triazole derivatives against HepG2 liver cancer cells using the MTT assay. The results indicated that compounds with electron-donating groups exhibited higher antiproliferative activity compared to those with electron-withdrawing groups. The most potent derivatives had IC50 values ranging from 12.5 µg/mL to 28.399 µg/mL .

Study 2: Antiangiogenic Mechanism

In another investigation focusing on the antiangiogenic effects of triazole derivatives, it was found that these compounds could significantly reduce vascular endothelial growth factor (VEGF) levels in treated cells. This suggests a potential mechanism by which these compounds exert their anticancer effects by limiting tumor-induced angiogenesis .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Substituent Effect on Activity
BromineEnhances interaction with targets
Methyl groupIncreases solubility and bioavailability
Triazole ringEssential for biological activity

Properties

Molecular Formula

C6H8BrN7

Molecular Weight

258.08 g/mol

IUPAC Name

5-bromo-1-[(2-methyltriazol-4-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H8BrN7/c1-13-9-2-4(11-13)3-14-5(7)10-6(8)12-14/h2H,3H2,1H3,(H2,8,12)

InChI Key

UJNNYLOLEIRBSL-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)CN2C(=NC(=N2)N)Br

Origin of Product

United States

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